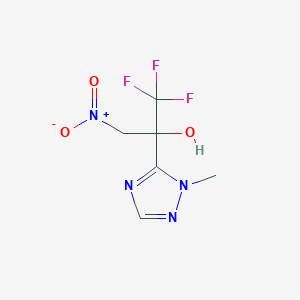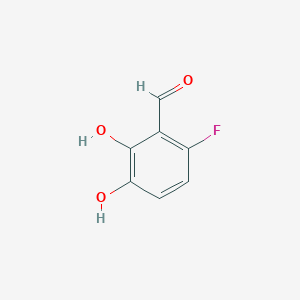![molecular formula C10H17NO2S2 B2886721 Methyl 1-[(1,2,5-dithiazepan-5-yl)methyl]cyclopropane-1-carboxylate CAS No. 2224497-65-6](/img/structure/B2886721.png)
Methyl 1-[(1,2,5-dithiazepan-5-yl)methyl]cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[(1,2,5-dithiazepan-5-yl)methyl]cyclopropane-1-carboxylate is a complex organic compound featuring a cyclopropane ring, a dithiazepane moiety, and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(1,2,5-dithiazepan-5-yl)methyl]cyclopropane-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the dithiazepane ring, which can be synthesized through the reaction of appropriate thiol and amine precursors under controlled conditions. The cyclopropane ring is then introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts. Finally, the carboxylate ester group is formed through esterification reactions involving methanol and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Additionally, purification techniques such as chromatography and crystallization would be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Methyl 1-[(1,2,5-dithiazepan-5-yl)methyl]cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The dithiazepane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dithiazepane ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiazepane moiety can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in the study of enzyme mechanisms or as a potential drug candidate.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as in the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Methyl 1-[(1,2,5-dithiazepan-5-yl)methyl]cyclopropane-1-carboxylate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.
相似化合物的比较
Similar Compounds
Methyl 1-[(1,2,5-dithiazepan-5-yl)methyl]cyclopropane-1-carboxylate: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropane ring, a dithiazepane moiety, and a carboxylate ester group. This unique structure may confer specific chemical and biological properties that are not present in other similar compounds, making it a valuable target for further research and development.
属性
IUPAC Name |
methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S2/c1-13-9(12)10(2-3-10)8-11-4-6-14-15-7-5-11/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINRYGKMOAIMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CN2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)


![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)
![N-tert-butyl-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2886646.png)

![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2886653.png)
![N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)propanamide](/img/structure/B2886655.png)



